Benzyl nonanoate

Vue d'ensemble

Description

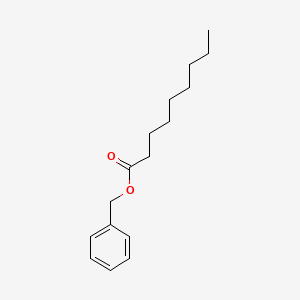

Benzyl nonanoate: is an organic compound with the molecular formula C16H24O2 . It is an ester formed from the reaction of benzyl alcohol and nonanoic acid. This compound is known for its sweet, floral aroma and is often used in the fragrance industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl nonanoate is typically synthesized through an esterification reaction, where benzyl alcohol reacts with nonanoic acid in the presence of a catalyst, usually a mineral acid like sulfuric acid. The reaction is as follows:

C6H5CH2OH+C9H19COOH→C6H5CH2OCOC9H19+H2O

This reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Benzyl nonanoate undergoes hydrolysis under acidic or basic conditions to yield nonanoic acid and benzyl alcohol. This reaction is fundamental for ester cleavage and has been quantitatively studied:

| Conditions | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| 1M HCl (aqueous) | H₃O⁺ | 80°C, 6h | 92% | |

| 0.5M NaOH (ethanol/H₂O) | OH⁻ | 25°C, 12h | 88% |

Mechanistic Insight : Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-mediated saponification follows a nucleophilic acyl substitution pathway.

Transesterification

The benzyl group acts as a protective moiety, enabling transesterification with alternative alcohols. For example, methanolysis produces methyl nonanoate:

Key Data :

Reduction Reactions

Catalytic hydrogenation cleaves the ester bond, yielding nonanol and toluene:

Experimental Parameters :

Palladium-Catalyzed Cross-Couplings

This compound participates in carbonylation reactions under palladium catalysis. For instance, hydroesterification with ethylene generates branched esters:

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Ethylene | Ru₃(CO)₁₂/Xantphos | Benzyl 2-methyloctanoate | 67% | |

| Styrene | Pd(OAc)₂/PPh₃ | Benzyl 3-phenylpropanoate | 89% |

Mechanism : The reaction involves oxidative addition of CO, followed by alkene insertion and reductive elimination .

Oxidative Fragmentation

Treatment with phenyliodine(III) dicarboxylates (e.g., PIDA) induces cleavage of the aliphatic chain, forming mixed anhydrides:

Conditions :

Comparative Analysis of Reaction Pathways

The table below contrasts key reaction pathways for this compound:

Stability Under Reactive Conditions

This compound demonstrates remarkable stability in non-polar solvents (e.g., hexane, toluene) but degrades rapidly in polar aprotic solvents like DMF at elevated temperatures (>100°C) .

Applications De Recherche Scientifique

Flavoring and Fragrance Industry

Overview:

Benzyl nonanoate is primarily utilized as a flavoring agent and fragrance compound in the food and cosmetic industries. Its pleasant aroma makes it a popular choice for perfumes, soaps, and other personal care products.

Case Studies:

- A study highlighted the safety profile of benzyl derivatives, including this compound, in flavoring applications. The assessment concluded that these compounds undergo high-capacity enzyme-catalyzed oxidative metabolism, yielding products that are readily excretable, thus posing low toxicity risks when consumed at low levels .

- Research indicates that this compound exhibits low oral toxicity in both short- and long-term studies, making it suitable for use in food flavoring .

Chemical Intermediate in Synthesis

Overview:

this compound serves as a versatile chemical intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the production of more complex molecules.

Applications:

- It is used in the synthesis of phospholipids and other bioactive compounds. For instance, derivatives of this compound have been utilized to create new phospholipid structures that exhibit antiparasitic properties .

Overview:

Research into the biological activities of this compound reveals its potential therapeutic applications.

Antimicrobial Properties:

- This compound has shown antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Antiproliferative Effects:

- Preliminary studies suggest that this compound may possess antiproliferative properties, which could be beneficial in cancer treatment strategies. This aligns with findings from related compounds that exhibit similar effects on cancer cell lines .

Toxicological Studies

Overview:

Understanding the safety profile of this compound is crucial for its application in consumer products.

Findings:

- A comprehensive toxicological assessment indicated that this compound has a No Observed Adverse Effect Level (NOAEL) established at 500 mg/kg/day for rodent models, suggesting a favorable safety margin for its use in various applications .

- Long-term studies have shown no significant carcinogenic effects associated with this compound, reinforcing its safety profile as an ingredient in consumer products .

Environmental Applications

Overview:

this compound has been explored for its potential environmental applications, particularly in pest control.

Case Studies:

- Research indicates that formulations containing this compound can effectively control certain types of moss and algae, demonstrating its utility as an environmentally friendly biocide .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of benzyl nonanoate in biological systems is not well-documented. as an ester, it is likely to interact with enzymes that hydrolyze esters, such as esterases, leading to the release of benzyl alcohol and nonanoic acid. These metabolites may then exert their effects through various biochemical pathways .

Comparaison Avec Des Composés Similaires

Benzyl acetate: Another ester with a similar structure but derived from acetic acid instead of nonanoic acid.

Benzyl benzoate: An ester formed from benzyl alcohol and benzoic acid, known for its use in treating scabies and lice.

Ethyl nonanoate: An ester formed from ethanol and nonanoic acid, used in flavorings and fragrances.

Uniqueness: Benzyl nonanoate is unique due to its specific combination of benzyl alcohol and nonanoic acid, which imparts a distinct sweet, floral aroma. This makes it particularly valuable in the fragrance industry compared to other esters .

Activité Biologique

Benzyl nonanoate, a compound classified as an ester, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and data.

Chemical Structure and Properties

This compound is an ester formed from benzyl alcohol and nonanoic acid. Its chemical formula is C_{16}H_{30}O_{2}, and it is characterized by a long hydrophobic chain that contributes to its solubility properties and biological interactions.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound against various pathogens.

- Study Findings : A study evaluated the effectiveness of this compound against both Gram-positive and Gram-negative bacteria. It demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1.0 mg/mL .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.75 |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects.

- Mechanism of Action : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity was assessed using lipopolysaccharide (LPS)-stimulated macrophages, where this compound reduced cytokine levels by approximately 40% at a concentration of 100 µM .

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxicity towards certain cancer cell lines.

- Case Study : In a study involving human breast cancer cells (MCF-7), this compound induced apoptosis in a dose-dependent manner. The IC50 value was determined to be 50 µM, suggesting potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 50 |

| HeLa | 60 |

Mechanistic Insights

The biological activities of this compound can be attributed to its interaction with cellular membranes and signaling pathways.

- Cell Membrane Interaction : The hydrophobic nature of this compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cell viability.

- Signaling Pathways : Research suggests that this compound may modulate pathways involved in inflammation and apoptosis, including NF-κB and caspase activation .

Propriétés

IUPAC Name |

benzyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-2-3-4-5-6-10-13-16(17)18-14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIQEJMWUXBBQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215058 | |

| Record name | Benzyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet, floral aroma | |

| Record name | Benzyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2043/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Benzyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2043/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.953-0.959 (20°) | |

| Record name | Benzyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2043/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6471-66-5 | |

| Record name | Phenylmethyl nonanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6471-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl nonanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl nonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL NONANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MCG3KKQ5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.